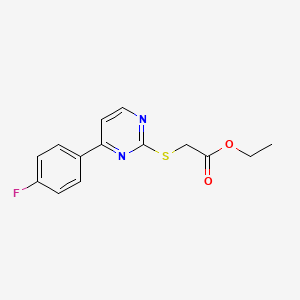

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate is a chemical compound with the molecular formula C14H13FN2O2S It is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(4-fluorophenyl)pyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine derivative attacks the bromoacetate, resulting in the formation of the thioester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Electrophilic reagents such as nitrating agents, halogenating agents; reactions are usually conducted in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may enhance the compound’s ability to bind to certain receptors or enzymes, while the thioester moiety could facilitate interactions with thiol-containing biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate can be compared with other pyrimidine derivatives, such as:

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the fluorophenyl group in this compound may confer unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets .

Biological Activity

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate, with the CAS number 828276-28-4, is a heterocyclic compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula: C14H13FN2O2S

Molecular Weight: 292.33 g/mol

IUPAC Name: Ethyl 2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetate

The compound features a pyrimidine ring substituted with a fluorophenyl group and a thioacetate moiety, which are crucial for its biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets in biological systems. The presence of the fluorophenyl group likely enhances binding affinity to certain receptors or enzymes, while the thioester moiety may facilitate interactions with thiol-containing biomolecules. Further investigations are required to clarify these mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested this compound against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance issues.

- Evaluation of Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of several pyrimidine derivatives. This compound was highlighted for its low cytotoxicity towards normal cells while effectively targeting cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:

| Compound | Activity Type | IC50/Zone Size |

|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Antimicrobial | Not specified |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anticancer | Higher IC50 values |

This comparison illustrates that while similar compounds exist, this compound may offer enhanced activity due to its specific structural features.

Properties

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATYOGJEGNHGRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.